4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
Description
Properties
IUPAC Name |
4-pyridin-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12-7-19-13(8-15-4-5-18-10-13)9-16(12)11-2-1-3-14-6-11/h1-3,6,15H,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSOFNWMCCHNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Groups
Chloroformate Substitution
Spirocyclization with Pyridine Derivatives
Industrial-Scale Optimization
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The spirocyclic scaffold is a hallmark of several bioactive molecules. Below is a comparative analysis with structurally related compounds:
Key Observations:
Ring Size and Flexibility :
- The target compound’s 12-membered spiro[5.6]dodecan system may confer greater conformational flexibility compared to the 9-membered spiro[4.5]decane in compounds 13 and 13. This could influence binding kinetics and off-target interactions .
- The inclusion of oxygen atoms (1,8-dioxa) may enhance solubility relative to nitrogen-only analogs, though empirical data are needed.
Substituent Effects: The pyridin-3-yl group in the target compound contrasts with the phenyl/piperazine motifs in compounds 13 and 14.
Synthetic Complexity :
- The synthesis of spirocycles often requires multistep routes. For example, compound 13 and 14 were synthesized via piperazine-propyl linkages to the spiro core, while the target compound’s dioxa-diaza system likely demands specialized cyclization strategies, such as those involving 1,4-dioxane-mediated reactions (as seen in unrelated pyran derivatives) .
Biological Activity
4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure with a pyridine ring, which contributes to its unique chemical properties and biological activities. The molecular formula is , and the InChI key is InChI=1S/C13H17N3O3/c17-12-7-19-13(8-15-4-5-18-10-13)9-16(12)11-2-1-3-14-6-11/h1-3,6,15H,4-5,7-10H2 .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways. In particular, it has been found to affect the RAS signaling pathway, which is crucial in many cancers .
Case Study: In Vivo Efficacy
In a xenograft mouse model of non-small cell lung cancer (NSCLC), compounds structurally related to this compound demonstrated a dose-dependent antitumor effect . This highlights the potential for further development as a therapeutic agent.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors within cells. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Antimicrobial, Anticancer |
| Pyrrolo[3,2-c]pyridine | Heterocyclic | Anticancer |
| Pyrazolo[3,4-b]pyridine | Heterocyclic | Antimicrobial |
The uniqueness of this compound lies in its spirocyclic structure that imparts distinct biological properties compared to other heterocyclic compounds .
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. The use of green chemistry principles in its synthesis has been emphasized to minimize environmental impact .
Potential Applications
Given its promising biological activities, further research could lead to applications in:
- Pharmaceutical Development : As a potential drug candidate for treating infections and cancers.
- Material Science : Due to its unique structural properties that could be harnessed in developing new materials.
Q & A
Basic: What are the recommended synthetic methodologies for 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one?
Answer:
The synthesis of spirocyclic compounds like this typically involves cyclocondensation reactions. A general approach includes:
- Step 1: Reacting pyridine-3-carbaldehyde derivatives with hydrazine or its analogs to form hydrazone intermediates .
- Step 2: Utilizing sodium acetate in glacial acetic acid to facilitate cyclization under reflux (12–14 hours), as demonstrated for structurally similar spiro compounds .
- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) to isolate the product .
Key challenges include controlling stereochemistry and minimizing byproducts. For analogous systems, yields range from 50–70% depending on substituent reactivity .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (≤ 1.0 Å) is essential for resolving spirocyclic conformations .
- NMR Spectroscopy: 1H and 13C NMR (e.g., δ 2.62 ppm for N-CH3 groups) confirm regiochemistry. Aromatic protons in pyridinyl and spirocyclic moieties appear as multiplet signals between δ 6.90–8.20 .
- Mass Spectrometry: High-resolution EI-MS (e.g., m/z 803 [M+]) validates molecular weight and fragmentation patterns .
Advanced: How can synthetic yields be optimized for this spirocyclic system?
Answer:
Optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu) may enhance cyclization efficiency for analogous diazaspiro systems .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in proton transfer during cyclization .
- Temperature Control: Gradual heating (e.g., 80–100°C) reduces side reactions like imine hydrolysis .
Recent studies on related compounds achieved 15–20% yield improvements using microwave-assisted synthesis .
Advanced: How should researchers resolve contradictions between computational and experimental data (e.g., NMR vs. DFT)?
Answer:
- Step 1: Validate computational models (DFT/B3LYP) by comparing calculated 13C chemical shifts with experimental data (tolerances ≤ 3 ppm) .
- Step 2: Use dynamic NMR (DNMR) to assess conformational flexibility, which may explain discrepancies in splitting patterns .
- Step 3: Cross-verify crystallographic bond lengths/angles with optimized geometries from molecular mechanics (e.g., MMFF94 force field) .
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The pyridinyl group often participates in π-π stacking .
- QSAR Modeling: Calculate descriptors like logP (for lipophilicity) and Fsp3 (for 3D complexity) to correlate with activity. High Fsp3 values (>0.5) in spiro compounds improve pharmacokinetic profiles .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes.
Advanced: How do structural modifications impact bioactivity in related spirocyclic compounds?
Answer:
Comparative analysis of analogs (Table 1) reveals:
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Purification: Chromatography (e.g., silica gel with CH2Cl2/MeOH gradients) is necessary for multi-gram batches but increases cost .
- Byproduct Management: Monitor for hydrazine-derived impurities via LC-MS (e.g., [M+16] peaks indicating oxidation) .
- Stability: Spirocyclic compounds may degrade under acidic conditions; lyophilization in PBS (pH 7.4) is recommended for storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
